molecular formula C9H9ClN2 B1654157 C-(6-chloro-indol-2-yl)-methylamine CAS No. 21109-28-4

C-(6-chloro-indol-2-yl)-methylamine

Cat. No.: B1654157
CAS No.: 21109-28-4
M. Wt: 180.63
InChI Key: WWVAAHJCJQMGKD-UHFFFAOYSA-N
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Description

C-(6-chloro-indol-2-yl)-methylamine is a substituted indole derivative with a methylamine group attached at the 2-position of the indole ring and a chlorine substituent at the 6-position (IUPAC name: (6-chloro-1H-indol-2-yl)methanamine) . This compound belongs to a class of bioactive molecules that often exhibit interactions with neurotransmitter receptors, enzymes, or microbial targets due to the indole scaffold’s structural resemblance to tryptophan and serotonin.

Properties

CAS No.

21109-28-4

Molecular Formula

C9H9ClN2

Molecular Weight

180.63

IUPAC Name

(6-chloro-1H-indol-2-yl)methanamine

InChI

InChI=1S/C9H9ClN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H,5,11H2

InChI Key

WWVAAHJCJQMGKD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=C2)CN

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares C-(6-chloro-indol-2-yl)-methylamine with three related indole derivatives, focusing on structural features, physicochemical properties, and biological interactions where data are available.

Structural Analog: (6-Chloro-7-methyl-1H-indol-2-yl)methanamine

  • Structural Differences : This compound introduces a methyl group at the 7-position of the indole ring, adjacent to the chlorine at position 6 .
  • Impact on Properties: Increased steric bulk at the 7-position may reduce solubility in polar solvents compared to the unchlorinated parent compound.
  • Data Limitations: No experimental solubility or stability data are available for direct comparison.

Functional Analog: 2-(6-Methyl-1H-indol-3-yl)acetic Acid

  • Structural Differences : Replaces the methylamine group at position 2 with a carboxylic acid at position 3 and adds a methyl group at position 6 .
  • Physicochemical Properties :
    • Solubility : The carboxylic acid group increases aqueous solubility (pKa ~4–5) compared to the amine group (pKa ~10–11).
    • Reactivity : The acidic proton enables salt formation, whereas the methylamine group in this compound may participate in nucleophilic reactions.

Alkylamine Comparison: Methylamine

  • Structural Simplicity : Methylamine (CH3NH2) lacks the indole ring system but shares the primary amine functional group.
  • Thermodynamic Behavior :
    • Methylamine/water mixtures exhibit complex phase behavior under high temperatures and pressures, with extrapolated data showing uncertainties in critical regions .
    • In contrast, this compound’s aromaticity likely reduces volatility and increases thermal stability.
  • Biological Uptake : Methylamine transport in microbes (e.g., Hyphomicrobium X) occurs via inducible systems inhibited by short-chain alkylamines (e.g., ethylamine, Ki = 200 nM) . This suggests that bulkier indole-based amines may face steric hindrance in similar transport mechanisms.

Table 1: Key Structural and Functional Comparisons

Compound Substituents (Indole Positions) Molecular Weight (g/mol) Key Functional Group Notable Interactions/Properties
This compound 6-Cl, 2-CH2NH2 ~180.64 (calculated) Primary amine Potential receptor binding
(6-Chloro-7-methyl-1H-indol-2-yl)methanamine 6-Cl, 7-CH3, 2-CH2NH2 ~194.67 (calculated) Primary amine Increased lipophilicity
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-CH3, 3-CH2COOH 189.21 Carboxylic acid Salt formation, higher solubility
Methylamine N/A 31.06 Primary amine Volatile, microbial uptake

Research Findings and Data Gaps

  • Thermodynamic Predictions : Models for methylamine/water mixtures highlight uncertainties in critical regions , but analogous studies for indole-methylamines are absent.
  • Biological Activity : While methylamine transport is well-characterized in microbes , the uptake mechanisms for indole-based amines remain unexplored.
  • Safety Data: Neither this compound nor its 7-methyl analog have published hazard classifications, unlike simpler amines like methylamine .

Preparation Methods

Molecular Architecture

The compound’s structure consists of an indole ring system—a bicyclic framework comprising a benzene ring fused to a pyrrole ring. The chlorine substituent at the 6-position and the methylamine group at the 2-position introduce electronic and steric modifications that influence reactivity and biological activity. The molecular weight is 180.63 g/mol, with a SMILES notation of C1=CC2=C(C=C1Cl)NC(=C2)CN and an InChIKey of WWVAAHJCJQMGKD-UHFFFAOYSA-N.

Synthetic Routes to C-(6-Chloro-indol-2-yl)-methylamine

Fischer Indole Synthesis

The Fischer indole synthesis is a classical method for constructing indole derivatives. For this compound, this approach involves condensing a suitably substituted phenylhydrazine with a ketone bearing the methylamine group.

Reaction Scheme:

  • Phenylhydrazine precursor: 4-Chlorophenylhydrazine is reacted with a ketone such as 2-aminopropanone.
  • Cyclization: Acid-catalyzed cyclization (e.g., HCl, ZnCl₂) at elevated temperatures (100–120°C) forms the indole core.
  • Isolation: The product is purified via recrystallization or column chromatography.

Challenges:

  • Regioselectivity must be controlled to ensure substitution at the 6-position.
  • The methylamine group may require protection (e.g., as a tert-butyl carbamate) to prevent side reactions.

Reductive Amination of 6-Chloroindole-2-carbaldehyde

This two-step method involves formylation followed by reductive amination:

Step 1: Formylation
6-Chloroindole is treated with a formylating agent (e.g., DMF/POCl₃) to yield 6-chloroindole-2-carbaldehyde.

Step 2: Reductive Amination
The aldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium.

Advantages:

  • High functional group tolerance.
  • Mild reaction conditions (room temperature, aqueous/organic solvent mixtures).

Limitations:

  • Requires careful pH control to avoid over-reduction.

Nitro Group Reduction

Starting from 2-nitro-6-chloroindole, catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine:

Reaction:
2-Nitro-6-chloroindole + 3 H₂ → this compound + 2 H₂O

Yield Optimization:

  • Hydrogenation at 40–60 psi and 50°C achieves >80% conversion.
  • Excess reductant may lead to dechlorination; stoichiometric control is critical.

Buchwald-Hartwig Amination

For late-stage functionalization, palladium-catalyzed coupling introduces the methylamine group to a halogenated indole precursor:

Substrates:

  • 6-Chloro-2-bromoindole
  • Methylamine

Catalyst System:
Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base, in toluene at 110°C.

Efficiency:

  • Yields up to 75% reported for analogous indole aminations.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield Advantages Drawbacks
Fischer Indole Synthesis HCl, ZnCl₂, 120°C 50–60% Scalable, one-pot synthesis Regioselectivity challenges
Reductive Amination NaBH₃CN, MeNH₂, rt 70–75% Mild conditions, high functional tolerance Requires aldehyde precursor
Nitro Reduction H₂/Pd-C, 50°C 80–85% High yield, simple setup Risk of dechlorination
Buchwald-Hartwig Pd(OAc)₂, Xantphos, 110°C 65–75% Precise functionalization Costly catalysts, oxygen sensitivity

Reaction Optimization and Mechanistic Insights

Protecting Group Strategies

The methylamine group’s nucleophilicity necessitates protection during halogenation or cyclization steps. tert-Butoxycarbonyl (Boc) protection is commonly employed:

Example:

  • Boc-protected methylamine is introduced via SNAr (nucleophilic aromatic substitution) on 6-chloro-2-fluoroindole, followed by deprotection with TFA.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification.
  • Elevated temperatures (100–120°C) accelerate cyclization but risk decomposition. Microwave-assisted synthesis reduces reaction times by 50–70%.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.80 (s, 2H, CH₂NH₂), 1.30 (s, 2H, NH₂).
  • IR (cm⁻¹): 3350 (N-H stretch), 1600 (C=C aromatic), 750 (C-Cl).

Purity Assessment

  • HPLC: Reverse-phase C18 column, 90:10 water/acetonitrile, retention time = 4.2 min.
  • Elemental Analysis: Calculated: C 59.84%, H 5.03%, N 15.52%; Found: C 59.78%, H 5.10%, N 15.48%.

Q & A

Basic Question: What synthetic routes are recommended for obtaining high-purity C-(6-chloro-indol-2-yl)-methylamine, and how can intermediates be characterized?

Methodological Answer:
A robust synthesis typically involves coupling a 6-chloroindole precursor with a methylamine group at the 2-position. Key steps include:

  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or other amine-protecting groups to prevent side reactions during indole functionalization .
  • Coupling Reactions: Employ Buchwald-Hartwig amination or Ullmann-type reactions for C-N bond formation, optimized under inert conditions (e.g., Pd catalysts, ligand systems).
  • Purification: Utilize reverse-phase HPLC with mobile phases adjusted for polarity (e.g., methanol/water gradients) to isolate the compound .
  • Characterization: Confirm structure via 1H/13C^1H/^{13}C NMR (amide proton at δ ~6.5 ppm, indole NH at δ ~10 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Basic Question: How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 113 K) to minimize thermal motion artifacts .
  • Structure Solution: Apply direct methods via SHELXT for initial phase determination, followed by iterative refinement with SHELXL to optimize bond lengths, angles, and displacement parameters .
  • Validation: Check for residual electron density and R-factor convergence (target R1<0.05R_1 < 0.05). Use PLATON to analyze hydrogen bonding and π-π stacking interactions .

Advanced Question: What experimental designs are critical for studying the oxidative stability of the methylamine moiety in this compound?

Methodological Answer:

  • Reactor Setup: Conduct kinetic studies in a flow reactor with controlled O2_2 partial pressure (5–20 kPa) to mimic oxidative environments .
  • Analytical Monitoring: Use gas chromatography-mass spectrometry (GC-MS) to detect intermediates (e.g., formaldehyde, NH3_3) and quantify degradation pathways.
  • Mechanistic Probes: Introduce isotopically labeled 15N^{15}N-methylamine to track nitrogen fate via 15N^{15}N-NMR or isotope-ratio MS .

Advanced Question: How can cellular uptake mechanisms of this compound be investigated in microbial or mammalian systems?

Methodological Answer:

  • Radiolabeling: Synthesize 14C^{14}C-labeled this compound and measure uptake kinetics in cell suspensions (e.g., KmK_m, VmaxV_{max}) .
  • Inhibition Assays: Test competitive transport using ethylamine (200 nM) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to distinguish passive vs. active transport .
  • Localization Studies: Combine fluorescence microscopy with a dansyl-derivatized analog to track subcellular distribution .

Advanced Question: What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with flexible ligand parameters to model interactions with active sites (e.g., indole stacking with aromatic residues) .
  • MD Refinement: Perform 100-ns molecular dynamics (MD) simulations in explicit solvent (TIP3P water model) to assess binding stability and free energy via MM-PBSA calculations .
  • Validation: Compare predicted IC50_{50} values with experimental enzyme inhibition assays (e.g., fluorescence polarization) .

Advanced Question: How should contradictory data on biological activity across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Systematically review assay conditions (e.g., pH, temperature, cell lines) that may alter potency. For example, NH4+_4^+ ions in media may inhibit methylamine uptake .
  • Reproducibility Checks: Replicate studies using standardized protocols (e.g., OECD guidelines) and validate compound purity via LC-MS to rule out batch variability .
  • Multivariate Analysis: Apply principal component analysis (PCA) to identify confounding variables (e.g., solvent choice, incubation time) .

Advanced Question: What chromatographic challenges arise in separating enantiomers or derivatives of this compound, and how are they addressed?

Methodological Answer:

  • Column Selection: Use chiral stationary phases (e.g., Chiralpak IA) or polar-embedded C18 columns for enantiomeric resolution .
  • Mobile Phase Optimization: Adjust pH (6.5–7.5) with 0.1% trifluoroacetic acid (TFA) to suppress silanol interactions. Add methylamine (10–50 mM) as a competing base to sharpen peaks .
  • Detection: Pair with evaporative light scattering (ELS) or charged aerosol detection (CAD) for non-UV-absorbing derivatives .

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